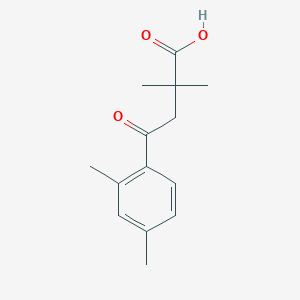

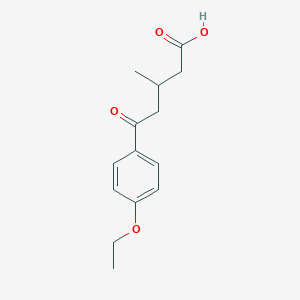

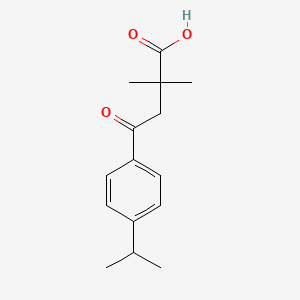

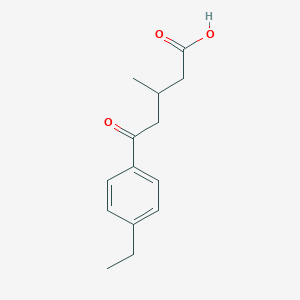

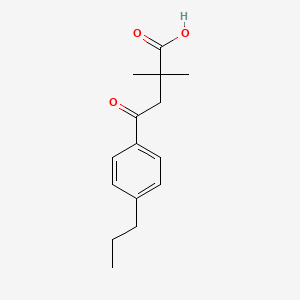

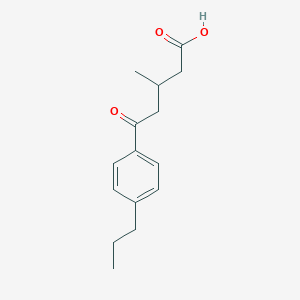

Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .

Chemical Reactions Analysis

Esters undergo a number of reactions, the most notable of which is hydrolysis, especially saponification . In addition, esters can participate in the Claisen condensation and transesterification reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, solubility, and reactivity can be determined through experimental methods . Without specific data for “Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate”, I can’t provide a detailed analysis.Scientific Research Applications

Synthesis of Diazine Derivatives

Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate: can be utilized in the synthesis of diazine derivatives, which are crucial in the development of pharmacologically active compounds. Diazines, particularly pyrimidines, are central to a wide range of therapeutic applications due to their structural diversity and presence in DNA and RNA . The compound can serve as a precursor for substituted diazines, which exhibit a plethora of biological activities including antimicrobial, antifungal, and antitumor effects.

Development of Anticancer Agents

The compound’s potential in the development of anticancer agents is significant. It can be used to synthesize pyrimidine derivatives that act as DNA topoisomerase II inhibitors, crucial in the treatment of various cancers . These derivatives can interfere with the DNA replication process in cancer cells, thereby inhibiting their growth and proliferation.

Creation of Cardiovascular Therapeutics

In cardiovascular research, Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate can contribute to the synthesis of compounds with antihypertensive properties . Pyrimidine-based drugs derived from this compound may help in managing blood pressure and treating heart-related conditions.

Antimicrobial and Antifungal Applications

The compound’s role in synthesizing derivatives with antimicrobial and antifungal properties is noteworthy. These derivatives can be used to combat a range of microbial and fungal pathogens, addressing the growing concern of antibiotic resistance .

Synthesis of Anti-Inflammatory and Analgesic Compounds

Researchers can use Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate to create anti-inflammatory and analgesic compounds. Pyrimidine derivatives have been shown to possess these properties, providing relief from pain and inflammation .

Agricultural Chemical Synthesis

In the agricultural sector, the compound can be used to develop fungicides and herbicides. The pyrimidine skeleton, which can be synthesized from this compound, is commonly found in these types of chemicals, offering protection for crops against various diseases and pests .

Neuroprotective Drug Development

The compound has applications in the development of neuroprotective drugs. Pyrimidine derivatives can offer vascular relaxation and protection for retinal ganglion cells, which is vital in treating ocular diseases .

Synthesis of Antidiabetic Agents

Finally, Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate can be instrumental in synthesizing antidiabetic agents. Pyrimidine-based compounds can act as DPP-IV inhibitors, playing a role in the management of diabetes .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-4-20-17(19)9-7-5-6-8-16(18)15-11-13(2)10-14(3)12-15/h10-12H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGQSVMRBBNEQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645558 |

Source

|

| Record name | Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate | |

CAS RN |

898751-78-5 |

Source

|

| Record name | Ethyl 3,5-dimethyl-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(3,5-dimethylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)

![3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1325833.png)

![5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325834.png)